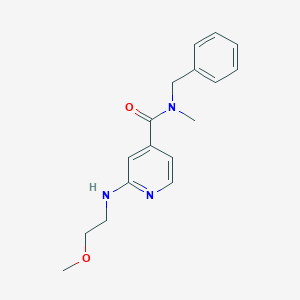
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide, also known as MMPIP, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmission in the central nervous system (CNS).
Wirkmechanismus
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide acts as a selective antagonist of the mGluR7 receptor, which is primarily expressed in the presynaptic terminals of neurons in the CNS. By blocking the activity of mGluR7, N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can modulate the release of various neurotransmitters, including glutamate and GABA. This modulation can have a significant impact on the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
Studies have shown that N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can have significant biochemical and physiological effects on the CNS. N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can modulate the release of various neurotransmitters, including glutamate and GABA, which can have a significant impact on the regulation of mood, cognition, and behavior. Additionally, N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has been shown to have neuroprotective effects and can reduce the damage caused by various CNS disorders, including stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has several advantages for lab experiments, including its selectivity for the mGluR7 receptor and its ability to modulate the release of various neurotransmitters. However, N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide, including the development of more potent and selective mGluR7 antagonists, the investigation of its therapeutic potential in various CNS disorders, and the exploration of its potential as a neuroprotective agent. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide and its potential limitations and side effects.
Conclusion
In conclusion, N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications in various CNS disorders. N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide acts as a selective antagonist of the mGluR7 receptor and can modulate the release of various neurotransmitters, including glutamate and GABA. While N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has several advantages for lab experiments, including its selectivity and ability to modulate neurotransmitter release, further research is needed to fully understand its mechanism of action and potential limitations and side effects.
Synthesemethoden
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the reaction of 2-bromo-5-methylphenol with 2-(4-morpholinyl) pyridine-4-carboxylic acid to form N-(2-hydroxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide. This intermediate compound is then reacted with methoxyacetyl chloride to form N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, and schizophrenia. Studies have shown that N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can modulate the release of neurotransmitters, such as glutamate and GABA, in the CNS, which can have a significant impact on the regulation of mood, cognition, and behavior.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-3-4-17(23-2)15(11-13)20-18(22)16-12-14(5-6-19-16)21-7-9-24-10-8-21/h3-6,11-12H,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODXLFJYRGCYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NC=CC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-methoxypropylamino)-N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6636600.png)


![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B6636626.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)


![(2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone](/img/structure/B6636691.png)

![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)